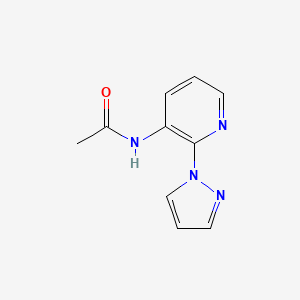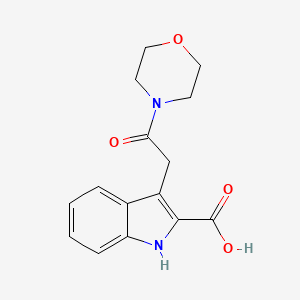![molecular formula C16H16N4O B7539206 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, also known as MPAQ, is a chemical compound that has been studied for its potential use in scientific research. MPAQ is a quinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound may also inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anticancer and Alzheimer's disease treatment potential. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in experiments. This compound also has low stability, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide. One direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anticancer and Alzheimer's disease treatment potential, as well as other biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of other diseases and the study of its mechanism of action.
Méthodes De Synthèse
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide can be synthesized using various methods, including the reaction of 8-chloroquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent. The yield of this compound synthesis can range from 30-80%.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19(10-12-9-18-20(2)11-12)16(21)14-7-3-5-13-6-4-8-17-15(13)14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYUFZTNIOMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)

